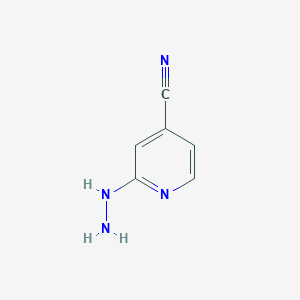

2-Hydrazinylpyridine-4-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-hydrazinylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-4-5-1-2-9-6(3-5)10-8/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRMKCHJLLVOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602708 | |

| Record name | 2-Hydrazinylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913839-68-6 | |

| Record name | 2-Hydrazinylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinylpyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-hydrazinylpyridine-4-carbonitrile (CAS No: 913839-68-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data, this document integrates known information with robust computational predictions and expert analysis of analogous compounds to offer a reliable resource for researchers.

Introduction and Compound Identification

This compound, also known as 2-hydrazinoisonicotinonitrile or 4-cyano-2-hydrazinopyridine, is a functionalized pyridine derivative.[1] Its structure incorporates a pyridine ring, a hydrazine moiety at the 2-position, and a nitrile group at the 4-position. This unique combination of functional groups imparts specific electronic and steric properties that are of significant interest in the design of novel therapeutic agents. The hydrazine group can act as a versatile synthetic handle and a hydrogen bond donor-acceptor, while the electron-withdrawing nitrile group influences the overall reactivity and basicity of the pyridine ring.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 913839-68-6[1] |

| Molecular Formula | C₆H₆N₄[1] |

| Molecular Weight | 134.14 g/mol [1] |

| Exact Mass | 134.059246208 Da[1] |

| InChIKey | PMRMKCHJLLVOQU-UHFFFAOYSA-N[1] |

| Synonyms | 2-Hydrazinoisonicotinonitrile, 4-Cyano-2-hydrazinopyridine[1] |

Physicochemical Properties: A Blend of Experimental Analogy and Computational Prediction

Table 1: Summary of Physicochemical Properties

| Property | Value (this compound) | Methodology |

| Melting Point | Predicted: 135-155 °C | Based on computational models and data from analogous compounds. The nitrile group is expected to increase the melting point compared to 2-hydrazinopyridine (41-44 °C). |

| Boiling Point | Predicted: >300 °C (decomposes) | High boiling point is expected due to polarity and hydrogen bonding. Decomposition at elevated temperatures is likely. |

| Water Solubility | Predicted: Moderately soluble | The hydrazine and pyridine nitrogen atoms can participate in hydrogen bonding with water. However, the overall aromatic character and the nitrile group may limit high solubility. |

| logP (Octanol-Water Partition Coefficient) | Predicted: 0.1 - 0.5 | The predicted value suggests a relatively balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates. |

| pKa (Acid Dissociation Constant) | Predicted: Pyridine N (pKa ~2-3), Hydrazine NH₂ (pKa ~7-8) | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the nitrile group. The terminal amino group of the hydrazine moiety will be the more basic site. |

| XLogP (Predicted) | 0.1 | PubChemLite[7] |

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, detailed synthesis of this compound is not widely published, a highly plausible and efficient route can be extrapolated from the synthesis of analogous compounds. The most direct approach involves the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-4-cyanopyridine, with hydrazine hydrate.[8][9]

Figure 2: Proposed synthetic route for this compound.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2-chloro-4-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add an excess of hydrazine hydrate (3-5 equivalents). The use of an excess of hydrazine is crucial to drive the reaction to completion and minimize the formation of dimeric byproducts.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Expected Reactivity

The chemical reactivity of this compound is dictated by its key functional groups:

-

Hydrazine Moiety: The hydrazine group is a potent nucleophile and can readily react with various electrophiles.[10]

-

Condensation Reactions: It will undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This is a common strategy for derivatization and the synthesis of more complex molecular scaffolds.

-

Acylation: Reaction with acyl chlorides or anhydrides will yield acylated hydrazine derivatives.

-

Cyclization Reactions: The hydrazine group can participate in various cyclization reactions to form a range of heterocyclic systems, such as pyrazoles and triazoles.

-

-

Pyridine Ring: The pyridine nitrogen is basic, although its basicity is reduced by the electron-withdrawing nitrile group. It can be protonated or alkylated under appropriate conditions.

-

Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under specific and often harsh reaction conditions.

Spectral Characterization (Predicted)

Although experimental spectra are not publicly available, the following characteristics can be anticipated based on the structure of this compound.

Table 2: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (expecting 3 distinct signals). - Broad signals for the -NH- and -NH₂ protons of the hydrazine group, which are exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring. - A characteristic signal for the nitrile carbon (C≡N) typically in the range of 115-125 ppm. - Carbon atom attached to the hydrazine group will be deshielded. |

| FTIR (Infrared Spectroscopy) | - N-H stretching vibrations from the hydrazine group (typically in the range of 3200-3400 cm⁻¹). - C≡N stretching vibration of the nitrile group (a sharp, medium intensity band around 2220-2240 cm⁻¹). - C=N and C=C stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region). |

| Mass Spectrometry (MS) | - A prominent molecular ion peak (M⁺) corresponding to the molecular weight of 134.14. - Fragmentation patterns involving the loss of NH₂, N₂H₃, and HCN are likely. |

Safety and Handling

No specific safety data for this compound has been published. However, based on the known hazards of related hydrazine derivatives and pyridines, the following precautions are strongly recommended.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: Hydrazine derivatives are often toxic and may be skin and respiratory irritants.[12] The toxicological properties of this specific compound have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While a comprehensive experimental dataset of its physicochemical properties is yet to be established in the public domain, this guide provides a robust framework for researchers by integrating available information with reliable computational predictions and expert analysis of analogous structures. The proposed synthetic route and predicted reactivity patterns offer a solid foundation for the further investigation and utilization of this promising compound in drug discovery and development.

References

-

Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry. Available at: [Link]

-

2-hydrazinopyridine. Pipzine Chemicals. Available at: [Link]

-

2-Hydrazinopyridine. PubChem. Available at: [Link]

-

Synthesis of Functionalized Pyrano[3,2-c]pyridines and Their Transformations to 4-Hydroxy-3[(1E)-N-hydroxyalkanimidoyl]pyridones. Journal of Heterocyclic Chemistry. Available at: [Link]

-

This compound. Proactive Molecular Research. Available at: [Link]

-

REACTIONS WITH ELECTROPHILES. Available at: [Link]

-

A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters. Available at: [Link]

-

Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. Available at: [Link]

-

A GENERAL AND EFFICIENT ROUTE FOR THE PREPARATION OF 3-SUBSTITUTED 1,2,4-TRIAZOLO[4,3-a]PYRIDINES. Organic Syntheses. Available at: [Link]

-

Predict Molecular Properties. ACD/Labs. Available at: [Link]

-

Software for R&D. ACD/Labs. Available at: [Link]

-

[On the Reaction of 2-cyanopyridine With Hydrazine]. Yakugaku Zasshi. Available at: [Link]

-

Calculate Physicochemical Properties. ACD/Labs. Available at: [Link]

-

United States Patent Office. Available at: [Link]

-

The ACD/Labs prediction (column Prediction) with the searched experimental shifts (column Input Shift) and the HOSE code prediction (column Prediction hose_lotusv7). ResearchGate. Available at: [Link]

-

Scatter plots of ChemAxon and ACD/Labs predictions for the chemicals in common within 2 pKa units of the acidic and basic data sets of DataWarrior. ResearchGate. Available at: [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available at: [Link]

-

4-[2-(3-Cyano-2-pyridinyl)hydrazino]-4-oxobutanoic acid. mzCloud. Available at: [Link]

-

Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. ResearchGate. Available at: [Link]

-

Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). ResearchGate. Available at: [Link]

- Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

-

Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances. Available at: [Link]

-

Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Molecules. Available at: [Link]

-

Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. Available at: [Link]

-

High-dimensional QSAR prediction of anticancer potency of imidazo[4,5-b]pyridine derivatives using adjusted adaptive LASSO. Journal of Chemometrics. Available at: [Link]

-

Identify chemical substances. CAS SciFinder. Available at: [Link]

-

2D-QSAR, molecular docking, drug-likeness, and ADMET/pharmacokinetic predictions of some non-small cell lung cancer therapeutic agents. Journal of Genetic Engineering and Biotechnology. Available at: [Link]

-

QSAR and QSPR: Recent Developments and Applications, 4th Edition. MDPI. Available at: [Link]

-

2-Hydrazinopyridine. NIST WebBook. Available at: [Link]

-

(Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine. Sci-Hub. Available at: [Link]

-

SciFinder. CAS. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. proactivemr.com [proactivemr.com]

- 8. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. people.uleth.ca [people.uleth.ca]

- 11. fishersci.com [fishersci.com]

- 12. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-hydrazinylpyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a hydrazinyl group at the 2-position and a carbonitrile at the 4-position of the pyridine ring creates a molecule of significant interest: 2-hydrazinylpyridine-4-carbonitrile. This compound serves as a versatile building block for the synthesis of a diverse array of heterocyclic systems, leveraging the nucleophilic reactivity of the hydrazine moiety and the electrophilic nature of the nitrile group. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this valuable intermediate, with a focus on providing practical insights for researchers in drug discovery and development.

Strategic Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of the pyridine ring with hydrazine. The precursor of choice is typically 2-chloropyridine-4-carbonitrile, which is readily available or can be synthesized from 4-cyanopyridine N-oxide.

Synthesis of the Precursor: 2-Chloropyridine-4-carbonitrile

The starting material, 2-chloropyridine-4-carbonitrile, is a critical intermediate. It can be prepared from 4-cyanopyridine N-oxide through a reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

Figure 1: Synthesis of 2-Chloropyridine-4-carbonitrile.

Experimental Protocol: Synthesis of 2-Chloropyridine-4-carbonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 4-cyanopyridine N-oxide (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise, as the reaction can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Extraction: Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloropyridine-4-carbonitrile as a solid.

Nucleophilic Substitution with Hydrazine

The conversion of 2-chloropyridine-4-carbonitrile to this compound is achieved through a nucleophilic aromatic substitution reaction with hydrazine hydrate.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyridine-4-carbonitrile (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or n-butanol.

-

Reagent Addition: Add an excess of hydrazine hydrate (typically 3.0-5.0 eq) to the solution. The use of excess hydrazine helps to drive the reaction to completion and minimize the formation of side products.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Isolation and Purification: The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Comprehensive Characterization of this compound

Due to the limited availability of published experimental data for this compound, the following characterization data is based on analogous compounds and predictive models. Researchers should perform their own analytical characterization for confirmation.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: Three aromatic protons exhibiting characteristic splitting patterns (doublet, singlet, and doublet of doublets) in the downfield region (δ 7.0-8.5 ppm). The proton at C5 will likely be a doublet, the proton at C3 a singlet or a narrow doublet, and the proton at C6 a doublet. Hydrazine Protons: Broad singlets for the NH and NH₂ protons, which are exchangeable with D₂O. The chemical shifts of these protons can vary depending on the solvent and concentration. |

| ¹³C NMR | Pyridine Carbons: Six distinct signals are expected for the pyridine ring carbons, with the carbon bearing the cyano group (C4) and the carbon attached to the hydrazine group (C2) appearing at characteristic chemical shifts. The nitrile carbon (C≡N) will appear in the typical range of δ 115-120 ppm. |

| FT-IR (cm⁻¹) | N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazine group. C≡N Stretching: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ characteristic of the nitrile group. C=N and C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): The expected molecular ion peak for C₆H₆N₄ would be observed at m/z = 134.06. [M+H]⁺ Peak: In ESI-MS, the protonated molecular ion peak would be observed at m/z = 135.07.[2] |

Chromatographic and Physical Properties

| Property | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be a solid with a defined melting point. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

| TLC | Should show a single spot on a TLC plate with an appropriate solvent system. |

The Role of this compound in Drug Discovery

The unique combination of a reactive hydrazine group and a versatile cyano group makes this compound a valuable scaffold for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Figure 3: Synthetic utility of this compound.

Synthesis of Fused Heterocyclic Systems

The hydrazine moiety is a key functional group for the construction of fused pyrazole and triazole ring systems, which are prevalent in many biologically active molecules.

-

Pyrazolo[3,4-b]pyridines: Reaction of this compound with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. This scaffold is known to be a core structure in various kinase inhibitors.

-

Triazolo[4,3-a]pyridines: Cyclization with one-carbon synthons such as orthoesters or carboxylic acids can yield triazolo[4,3-a]pyridines, another important class of heterocyclic compounds with a broad spectrum of pharmacological activities.

Formation of Bioactive Hydrazones

The condensation of the hydrazine group with various aldehydes and ketones readily forms hydrazone derivatives. Hydrazones are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The cyano group at the 4-position can further be utilized for subsequent modifications, allowing for the generation of diverse chemical libraries for drug screening.

Potential Therapeutic Applications

While specific biological activities for this compound have not been extensively reported, the broader class of hydrazinopyridine and hydrazide derivatives has shown significant promise in several therapeutic areas:

-

Anticancer Agents: Many hydrazide-hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.

-

Antimicrobial Agents: The hydrazone linkage is a common feature in many compounds with antibacterial and antifungal properties.

-

Kinase Inhibitors: The pyridine and fused pyrazolopyridine cores are well-established pharmacophores for the design of inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The this compound scaffold provides a convenient entry point for the synthesis of such inhibitors.[3]

Conclusion and Future Perspectives

This compound is a synthetically valuable and versatile building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two reactive functional groups allow for the construction of a wide array of complex heterocyclic structures. While the full biological profile of this specific molecule is yet to be explored, the established therapeutic relevance of its derivatives underscores its importance as a starting point for the development of novel therapeutic agents. Future research should focus on the systematic exploration of the chemical space accessible from this scaffold and the comprehensive biological evaluation of the resulting compounds.

References

-

PubChem. 2-Chloropyridine-4-carbonitrile. Available from: [Link]

-

Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health. Available from: [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health. Available from: [Link]

-

Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. Available from: [Link]

-

This compound (C6H6N4). PubChem. Available from: [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available from: [Link]

-

Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. Available from: [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. Available from: [Link]

-

2-Hydrazinopyridine. NIST WebBook. Available from: [Link]

-

2-Hydrazinopyridine. PubChem. Available from: [Link]

-

Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. ResearchGate. Available from: [Link]

-

Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]

-

Biological Activities of Hydrazone Derivatives. National Institutes of Health. Available from: [Link]

-

SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 6, 2015. Available from: [Link]

-

Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. PubMed. Available from: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health. Available from: [Link]

Sources

An In-depth Technical Guide to 2-hydrazinylpyridine-4-carbonitrile (CAS 913839-68-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds are paramount. Pyridine scaffolds, in particular, are ubiquitous in a vast array of pharmaceuticals and functional materials due to their unique electronic properties and ability to participate in hydrogen bonding.[1] Within this class, 2-hydrazinylpyridine-4-carbonitrile emerges as a molecule of significant interest. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electrophilic nitrile group, positions it as a highly versatile precursor for the synthesis of a diverse range of more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and potential applications, offering a valuable resource for researchers seeking to harness its synthetic potential.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is the foundation for its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 913839-68-6 | [2] |

| Molecular Formula | C₆H₆N₄ | [2] |

| Molecular Weight | 134.14 g/mol | [2] |

| Predicted XLogP3-AA | 1.5 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 134.059246208 Da | [5] |

| Monoisotopic Mass | 134.059246208 Da | [5] |

Synthesis of this compound: A Proposed Protocol

Based on these precedents, a robust and scalable protocol for the synthesis of this compound is proposed below.

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

Materials:

-

2-chloropyridine-4-carbonitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridine-4-carbonitrile (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents). The use of excess hydrazine is crucial to drive the reaction to completion and minimize the formation of dimeric byproducts.[9]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization: Predicted Signatures

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazine moiety. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating character of the hydrazine group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. Key signals to expect include those for the nitrile carbon, the carbons of the pyridine ring, with the carbon attached to the hydrazine group being significantly shielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of several key functional group vibrations. A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. Additionally, N-H stretching vibrations from the hydrazine group will appear as one or two bands in the 3200-3400 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ range. The IR spectrum for 2-hydrazinopyridine is available in the NIST Chemistry WebBook and can serve as a reference.[10]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 134, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of nitrogen-containing fragments from the hydrazine moiety. The mass spectrum for 2-hydrazinopyridine is also available from NIST for comparison.[11]

Reactivity and Synthetic Potential: A Gateway to Novel Heterocycles

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.

Caption: Key reaction pathways of this compound.

Reactions of the Hydrazine Moiety

The hydrazine group is a potent nucleophile and can readily participate in a variety of condensation and cyclization reactions.

-

Formation of Hydrazones: Reaction with aldehydes and ketones yields the corresponding hydrazones. These derivatives are often crystalline solids, useful for the characterization of carbonyl compounds, and can serve as intermediates for further transformations.

-

Synthesis of Pyrazoles and other Heterocycles: The hydrazine moiety is a key building block for the synthesis of various five-membered nitrogen-containing heterocycles. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole derivatives, which are known to exhibit a wide range of biological activities.[12]

Reactions of the Nitrile Group

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities.

-

Reduction to Amines: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to aminomethylpyridine derivatives.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group affords the corresponding carboxylic acid, 2-hydrazinylpyridine-4-carboxylic acid.

-

Formation of Tetrazoles: The nitrile group can undergo [3+2] cycloaddition with azides to form tetrazole rings, another important class of heterocyclic compounds in medicinal chemistry.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in numerous biologically active molecules. Hydrazide-hydrazone structures, for instance, are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1] The pyridine ring itself is a well-established pharmacophore, present in a multitude of FDA-approved drugs.[13]

Given its synthetic versatility, this compound is a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. Its ability to act as a scaffold for the construction of diverse heterocyclic systems makes it a powerful tool for lead optimization and the exploration of structure-activity relationships.

In the realm of materials science, the pyridine nitrogen and the exocyclic nitrogens of the hydrazine moiety can act as ligands for metal coordination. This suggests potential applications in the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically valuable building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its hydrazine and nitrile functional groups, makes it an attractive platform for the development of novel molecular entities. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, intended to empower researchers to effectively utilize this compound in their scientific endeavors. The exploration of the full synthetic and biological potential of this compound promises to be a fruitful area of future research.

References

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6N4) [pubchemlite.lcsb.uni.lu]

- 3. 2-Hydrazinyl-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile | C12H11N5O | CID 1414694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydrazinylpyridine-2-carbonitrile | C6H6N4 | CID 148547665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Hydrazinylpyridine-3-carbonitrile | C6H6N4 | CID 584195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Hydrazinopyridine [webbook.nist.gov]

- 11. 2-Hydrazinopyridine [webbook.nist.gov]

- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-hydrazinylpyridine-4-carbonitrile: In-Depth Analysis and Data Interpretation

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-hydrazinylpyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from structurally related compounds to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar pyridine derivatives.

Introduction and Molecular Structure

This compound belongs to the class of N-heterocyclic compounds, which are of considerable interest due to their wide-ranging biological and pharmaceutical activities[1]. The molecule incorporates a pyridine ring, substituted with a hydrazinyl group at the 2-position and a nitrile group at the 4-position. These functional groups are expected to significantly influence the molecule's electronic properties and reactivity, making a thorough spectroscopic characterization essential for its application.

The structural features—a hydrogen bond donor (hydrazinyl group), a hydrogen bond acceptor (nitrile and pyridine nitrogens), and an aromatic system—suggest potential for diverse intermolecular interactions, a key aspect in drug design and materials science.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution NMR spectra for a compound like this compound.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons (NH, NH₂) as it slows down the exchange rate.

-

Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition Parameters: [2]

-

Pulse Program: Standard single-pulse ('zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters: [2]

-

Pulse Program: Proton-decoupled single-pulse ('zgpg30').

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C)[2].

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The electron-donating hydrazinyl group and the electron-withdrawing nitrile group will significantly influence the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-3 | ~6.8 - 7.0 | d | ~5-6 Hz | Shielded by the adjacent electron-donating hydrazinyl group. Coupled to H-5 (meta coupling is small). |

| H-5 | ~7.2 - 7.4 | d | ~5-6 Hz | Deshielded by the nitrile group. Coupled to H-3 and H-6. |

| H-6 | ~8.0 - 8.2 | s | - | Deshielded by the adjacent ring nitrogen and ortho to the hydrazinyl group. |

| -NH- | ~8.5 - 9.0 | br s | - | Broad signal due to exchange; chemical shift is concentration and temperature dependent. |

| -NH₂ | ~4.5 - 5.0 | br s | - | Broad signal due to exchange. Similar shifts are seen in related hydrazide compounds[3]. |

Causality Behind Predictions:

-

The hydrazinyl group (-NHNH₂) is a strong ortho, para-director and an activating group, which increases electron density at positions 3 and 5, causing an upfield shift (lower ppm) for the corresponding protons relative to unsubstituted pyridine.

-

The nitrile group (-C≡N) is a meta-director and a deactivating group, withdrawing electron density and causing a downfield shift (higher ppm) for adjacent protons.

-

The proton at C-6 is adjacent to the electronegative ring nitrogen, leading to a significant downfield shift.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | ~160 - 162 | Attached to the electron-donating hydrazinyl group, causing a significant downfield shift. Similar values are seen in other 2-substituted pyridines[4]. |

| C-3 | ~108 - 112 | Shielded by the ortho hydrazinyl group. |

| C-4 | ~115 - 118 | Carbon bearing the nitrile group. |

| C-5 | ~120 - 125 | Influenced by the nitrile group. |

| C-6 | ~150 - 152 | Deshielded by the adjacent ring nitrogen. |

| -C≡N | ~117 - 120 | Characteristic chemical shift for a nitrile carbon. |

Causality Behind Predictions:

-

The carbon atom directly attached to the nitrogen of the hydrazinyl group (C-2) is expected to be the most downfield of the ring carbons due to the direct attachment to a heteroatom.

-

The nitrile carbon itself has a characteristic chemical shift in the 117-120 ppm range[5]. The carbon to which it is attached (C-4) will also have its resonance influenced.

-

The remaining carbon signals are assigned based on the combined electronic effects of the substituents and the ring nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be characterized by absorptions from the N-H bonds of the hydrazine, the C≡N bond of the nitrile, and the C=N/C=C bonds of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comparative Data |

| 3400 - 3200 | N-H stretching | Medium-Strong | Asymmetric and symmetric stretches of the -NH₂ group and the -NH- stretch. Hydrazide derivatives show similar bands[3]. 2-aminopyridine shows NH₂ stretching modes in this region[6]. |

| 2230 - 2215 | C≡N stretching | Strong, Sharp | Characteristic absorption for a nitrile group. Pyridine derivatives with a nitrile group show a strong band in this region[3]. |

| 1650 - 1550 | C=N, C=C stretching | Medium-Strong | Aromatic ring stretching vibrations. Substituted pyridines exhibit multiple bands in this region[1]. |

| 1620 - 1580 | N-H bending (scissoring) | Medium | Characteristic for primary amines/hydrazines. |

| ~850 - 750 | C-H out-of-plane bending | Strong | Indicates the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it through an LC system.

MS Acquisition Parameters (ESI+):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₆H₆N₄, with a monoisotopic mass of 134.059 g/mol [7].

Expected Molecular Ions:

-

[M+H]⁺: The most prominent ion in ESI+ mode is expected at m/z 135.067 , corresponding to the protonated molecule.

-

[M+Na]⁺: An adduct with sodium may be observed at m/z 157.049 .

Fragmentation Pathway: The fragmentation of the protonated molecule can provide structural information. A likely fragmentation pathway involves the loss of ammonia (NH₃) from the hydrazinyl group.

Caption: A potential fragmentation pathway for protonated this compound.

Causality of Fragmentation: The hydrazinyl group is a common site for fragmentation. The loss of a neutral ammonia molecule (mass ≈ 17.03 u) from the protonated parent ion is a favorable process, leading to a stable pyridinium ion. This would result in a fragment ion at m/z 118.040. Further fragmentation could involve the loss of HCN from the pyridine ring.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and comparison with analogous structures, offer a solid foundation for researchers working with this compound. The provided experimental protocols are robust and can be applied for the empirical verification of these predictions. This comprehensive analysis underscores the importance of a multi-technique spectroscopic approach for the unambiguous structural elucidation of novel chemical entities in a research and development setting.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.

- Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.

- Mary, Y. S., et al. (n.d.).

-

Al-Azmi, S. H. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(9), 3297-3311. [Link]

- Wojciechowska, A., Wieszczycka, K., & Framski, G. (2017). Synthesis and Spectral Analysis of Pyridine Derivates.

- Galić, N., et al. (2014). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Journal of Molecular Structure, 1074, 430-439.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (n.d.). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

Sources

- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. PubChemLite - this compound (C6H6N4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Molecular Structure and Potential Applications of 2-Hydrazinylpyridine-4-carbonitrile

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2-hydrazinylpyridine-4-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document delves into the nuanced structural features of the molecule, offers a detailed, field-proven protocol for its synthesis, and explores its potential as a versatile building block for novel therapeutic agents.

Introduction: The Scientific Merit of this compound

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among these, pyridine derivatives hold a prominent position. The introduction of a hydrazinyl and a carbonitrile group onto the pyridine scaffold, as seen in this compound, imparts a unique combination of reactivity and functionality. The hydrazinyl group serves as a potent nucleophile and a precursor for the synthesis of various fused heterocyclic systems, most notably pyrazoles. The electron-withdrawing nature of the carbonitrile group influences the electronic distribution within the pyridine ring, modulating its reactivity and potential for intermolecular interactions.

This guide will elucidate the synthesis and structural characteristics of this molecule, providing a foundation for its exploration in medicinal chemistry. The potential for this compound to serve as a scaffold for the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents will also be discussed, drawing parallels from the established biological activities of related cyanopyridine and hydrazone derivatives.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-4-cyanopyridine, with hydrazine hydrate. This reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency and operational simplicity.

Causality Behind Experimental Choices

The choice of 2-chloro-4-cyanopyridine as the starting material is predicated on the lability of the chlorine atom at the 2-position of the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing effect of both the ring nitrogen and the cyano group at the 4-position. Hydrazine hydrate is employed in excess to ensure the complete consumption of the starting material and to minimize the formation of dimeric side products. The reaction is typically conducted in an alcoholic solvent, such as ethanol or butanol, which facilitates the dissolution of the reactants and provides a suitable medium for the reaction to proceed at an elevated temperature.

Step-by-Step Experimental Protocol

Materials:

-

2-Chloro-4-cyanopyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (or Butan-1-ol)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a stirred solution of 2-chloro-4-cyanopyridine (1 equivalent) in ethanol (10 volumes), add hydrazine hydrate (5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Synthesis of this compound

Molecular Structure Elucidation

A thorough understanding of the molecular structure of this compound is paramount for predicting its reactivity and designing derivatives with specific biological activities. While a definitive single-crystal X-ray structure is not publicly available at the time of this writing, a comprehensive structural analysis can be compiled from spectroscopic data and by drawing comparisons with closely related, structurally characterized molecules.

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for this compound, based on predictive models and experimental data from analogous compounds, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.

| Spectroscopic Data | Predicted/Analogous Values | Interpretation |

| ¹H NMR (in DMSO-d₆) | δ 8.2-8.4 (d, 1H, H6) | Pyridine ring protons, with H6 being the most deshielded due to its proximity to the ring nitrogen. |

| δ 7.0-7.2 (d, 1H, H5) | ||

| δ 6.8-7.0 (s, 1H, H3) | ||

| δ 4.5-4.8 (br s, 2H, -NH₂) | Exchangeable protons of the primary amine. | |

| δ 8.5-9.0 (br s, 1H, -NH-) | Exchangeable proton of the secondary amine. | |

| ¹³C NMR (in DMSO-d₆) | δ 160-162 (C2) | Carbon bearing the hydrazinyl group. |

| δ 150-152 (C6) | ||

| δ 120-122 (C4) | Carbon bearing the cyano group. | |

| δ 118-120 (-C≡N) | Carbon of the nitrile group. | |

| δ 110-112 (C5) | ||

| δ 105-107 (C3) | ||

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch) | Stretching vibrations of the -NH and -NH₂ groups. |

| ~2230 (C≡N stretch) | Characteristic sharp absorption of the nitrile group. | |

| ~1600-1620 (C=N, C=C stretch) | Aromatic ring vibrations. | |

| ~1500-1550 (N-H bend) | Bending vibration of the amine groups. | |

| Mass Spectrometry | [M+H]⁺ = 135.0665 | Predicted monoisotopic mass for the protonated molecule. |

Three-Dimensional Conformation and Electronic Properties

The this compound molecule is expected to be largely planar, with the hydrazinyl group capable of rotation around the C2-N bond. The lone pair of electrons on the pyridine nitrogen and the nitrogen atoms of the hydrazinyl group, along with the π-system of the nitrile group, contribute to a complex electronic landscape. This distribution of electron density is crucial for the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents. Its utility stems from its potential to serve as a versatile precursor for a variety of heterocyclic systems and the inherent biological activities associated with its constituent functional groups.

Precursor for Pyrazolo[3,4-b]pyridine Derivatives

The hydrazinyl moiety of this compound is a key functional group for the construction of fused heterocyclic systems. Of particular interest is its reaction with 1,3-dielectrophiles to yield pyrazolo[3,4-b]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.

Synthesis of Pyrazolo[3,4-b]pyridines

Potential as an Antimicrobial and Antitumor Agent

The scientific literature extensively documents the antimicrobial and antitumor properties of various cyanopyridine and hydrazone derivatives. The presence of the cyano group can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes. The hydrazone derivatives, which can be readily formed by the condensation of this compound with various aldehydes and ketones, have shown a broad spectrum of biological activities. These activities are often attributed to their ability to chelate metal ions or to interact with key enzymes involved in microbial or cancer cell proliferation.

Enzyme Inhibition: A Plausible Mechanism of Action

Many bioactive hydrazone derivatives exert their therapeutic effects by inhibiting specific enzymes. The general structure of this compound and its derivatives positions them as potential candidates for enzyme inhibitors. The nitrogen atoms in the pyridine ring and the hydrazinyl moiety can act as hydrogen bond donors and acceptors, while the aromatic ring can participate in π-π stacking interactions within the active site of an enzyme. This combination of interactions can lead to potent and selective inhibition of enzymes implicated in various disease states.

Mechanism of Enzyme Inhibition

Conclusion

This compound represents a molecule of significant potential for the drug discovery and development community. Its straightforward synthesis, coupled with the versatile reactivity of its hydrazinyl and carbonitrile functionalities, makes it an invaluable building block for the creation of diverse chemical libraries. The insights provided in this guide into its molecular structure and potential biological activities are intended to serve as a catalyst for further research into this promising heterocyclic scaffold. The exploration of its derivatives is likely to yield novel therapeutic agents with improved efficacy and selectivity against a range of diseases.

References

-

Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. ResearchGate. [Link]

-

A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. ResearchGate. [Link]

- Synthesis process of 2-hydrazinopyridine derivative.

-

(E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses. [Link]

- Synthetic process for 2-hydrazinylpyridine derivative.

-

A Facile Synthesis of Amide Derivatives ofTriazolo[4,3-a]pyridine. ResearchGate. [Link]

-

Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]

-

[On the Reaction of 2-cyanopyridine With Hydrazine]. PubMed. [Link]

An In-depth Technical Guide to the Solubility and Stability of 2-hydrazinylpyridine-4-carbonitrile

Introduction

2-hydrazinylpyridine-4-carbonitrile is a heterocyclic organic compound of increasing interest within the pharmaceutical and life sciences sectors. Its unique molecular architecture, featuring a pyridine ring substituted with both a hydrazinyl and a carbonitrile group, presents a compelling scaffold for the development of novel therapeutic agents. The hydrazinyl moiety can act as a versatile synthetic handle and a hydrogen bond donor-acceptor, while the pyridine ring and cyano group contribute to the molecule's overall polarity, aromaticity, and potential for diverse intermolecular interactions. These characteristics are pivotal in medicinal chemistry, influencing how a molecule interacts with biological targets.[1][2]

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is not merely a matter of regulatory compliance but a fundamental prerequisite for advancing a compound through the discovery and development pipeline. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise a drug's safety, efficacy, and shelf-life.[3][4] This document will detail the underlying principles and provide robust experimental protocols for the accurate assessment of these key attributes.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structural components and data from related analogs like 2-hydrazinopyridine.

| Property | Predicted Value/Information | Source |

| CAS Number | 913839-68-6 | [5] |

| Molecular Formula | C6H6N4 | [5] |

| Molecular Weight | 134.14 g/mol | [5] |

| Appearance | Likely a crystalline solid, potentially colored (related compounds are often white to orange-brown or deep red) | [6][7] |

| Predicted Solubility | Expected to have moderate aqueous solubility due to the polar hydrazine and pyridine nitrogen moieties, which can engage in hydrogen bonding with water. However, the overall aromatic structure may limit high solubility. The cyano group adds polarity but is less impactful on hydrogen bonding. Solubility will be pH-dependent due to the basicity of the pyridine and hydrazine groups. | [3][8] |

| Predicted Stability | The hydrazinyl group is susceptible to oxidation. The compound may also be sensitive to light, pH extremes, and temperature, which are common degradation triggers for hydrazine-containing molecules. | [9][10] |

Comprehensive Solubility Assessment

A compound's solubility dictates its suitability for various formulations and its behavior in biological systems. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug development.[11]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer and incubated for a short period.[11][12] This is a high-throughput method often used in early discovery to flag compounds with potential solubility issues.

This protocol is designed to rapidly assess the kinetic solubility of this compound.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1-2%.

-

Incubation: Shake the plate for a period of 1.5 to 2 hours at room temperature to allow for precipitation.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, measured by allowing an excess of the solid material to equilibrate with a solvent over an extended period.[3][4] This is a more accurate, lower-throughput measurement critical for pre-formulation and later-stage development.

This method determines the equilibrium solubility of this compound.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations.

-

Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Visualizing the Solubility Workflow

The following diagram illustrates the decision-making process for solubility assessment.

Caption: Workflow for forced degradation stability testing.

Long-Term Stability Studies (ICH Guidelines)

Following forced degradation, long-term stability studies are performed under controlled storage conditions as defined by the International Council for Harmonisation (ICH). [13][14]These studies are required for regulatory submissions and are used to establish the shelf-life and recommended storage conditions for the drug substance. [15][16]

| Study Type | Storage Condition | Minimum Duration |

|---|---|---|

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table adapted from ICH Q1A(R2) guidelines.[17][18]

-

Batch Selection: Use at least three primary batches of this compound. [18]2. Packaging: Store the substance in a container closure system that simulates the proposed packaging for storage and distribution.

-

Storage: Place the samples in stability chambers set to the conditions outlined in the table above.

-

Testing Frequency: For long-term studies, test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months). For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended. [17][18]5. Analysis: At each time point, test the samples for appearance, assay of the active substance, and degradation products using the validated stability-indicating method.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful drug development. For this compound, a molecule with significant therapeutic potential, the protocols and principles outlined in this guide provide a robust framework for generating the critical data needed to inform formulation strategies, ensure product quality, and meet regulatory expectations. By applying these methodologies, researchers can confidently characterize the physicochemical properties of this promising compound, paving the way for its advancement in the pharmaceutical pipeline.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Al-Akayleh, F., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1342. Retrieved from [Link]

-

Scribd. (n.d.). ICH Guidelines for Stability Testing. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Metropack. (n.d.). ICH Guidelines: Stability and Shelf Life. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazine. Retrieved from [Link]

-

Al-Achi, A., & Greenwood, R. (2015). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

Cheméo. (n.d.). Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7). Retrieved from [Link]

-

PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

-

CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

-

MDPI. (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Retrieved from [Link]

-

National Institutes of Health. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Retrieved from [Link]

-

ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Quality Assurance. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

Sources

- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains [mdpi.com]

- 2. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. echemi.com [echemi.com]

- 6. 2-Hydrazinopyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2-Hydrazinopyridine | 4930-98-7 [amp.chemicalbook.com]

- 8. CAS 4930-98-7: 2-Hydrazinopyridine | CymitQuimica [cymitquimica.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. rjptonline.org [rjptonline.org]

- 16. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. database.ich.org [database.ich.org]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Cyanopyridine Derivatives

Abstract

The cyanopyridine scaffold, a pyridine ring bearing a nitrile group, represents a cornerstone in modern medicinal and industrial chemistry. Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive historical narrative of cyanopyridine chemistry, from the initial discovery of the parent pyridine heterocycle to the development and optimization of key synthetic methodologies that enabled the production and diversification of its cyano-substituted analogues. We will explore the causality behind the evolution of synthetic strategies, from early laboratory curiosities to robust industrial processes, and detail the protocols that have become central to the field. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this vital class of molecules.

The Precursor: Unveiling the Pyridine Ring